molecular formula C12H8BrN3O B12587039 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- CAS No. 647825-13-6

9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-

Cat. No.: B12587039
CAS No.: 647825-13-6
M. Wt: 290.11 g/mol
InChI Key: VGNRPFZLSZZGKH-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole skeleton is characterized by a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- typically involves the bromination of 9H-Pyrido[3,4-b]indole-3-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maintain high yields and purity levels, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Chemistry: : In chemistry, 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: : This compound has shown potential in medicinal chemistry, particularly as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes like renin, which plays a role in blood pressure regulation .

Industry: : In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials that require stable and reactive heterocyclic compounds .

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo- involves its interaction with specific molecular targets, such as enzymes. The carboxamide moiety allows it to form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Properties

CAS No.

647825-13-6

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

1-bromo-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C12H8BrN3O/c13-11-10-7(5-9(16-11)12(14)17)6-3-1-2-4-8(6)15-10/h1-5,15H,(H2,14,17)

InChI Key

VGNRPFZLSZZGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)Br)C(=O)N

Origin of Product

United States

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